molecular formula C12H12FN3O2 B1422180 5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266927-20-1

5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1422180
M. Wt: 249.24 g/mol
InChI Key: DBYGVJYOSBEGGI-UHFFFAOYSA-N
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Description

The compound “5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has an ethyl group attached to a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction. The 4-fluorobenzyl group could be introduced through a nucleophilic substitution reaction on a benzyl chloride precursor. The carboxylic acid group could be introduced through oxidation of a corresponding alcohol or aldehyde .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which is a heterocyclic ring containing two nitrogen atoms. The electronegativity of the nitrogen atoms would contribute to the polarity of the molecule. The presence of the carboxylic acid group would also contribute to the polarity of the molecule and could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The 1,2,3-triazole ring could potentially participate in further cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the polar 1,2,3-triazole ring would likely make this compound soluble in polar solvents. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Tetrel Bonding Interactions

  • The compound is involved in π-hole tetrel bonding interactions, as shown in the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives, which include α-ketoester functionality and phenyl substituents. These interactions are significant in the solid state, forming self-assembled dimers. These interactions were analyzed using various techniques like Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms in molecules (Ahmed et al., 2020).

Synthesis and Tautomerism

  • This compound is part of the synthesis of new triazole derivatives. In one study, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was synthesized, and its ring-chain tautomerism was studied, showing the predominance of the free acid form in solution (Pokhodylo & Obushak, 2022).

Nucleophilic Displacement Reactions

  • Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, a related compound, was used to study nucleophilic displacement reactions. This was pivotal in synthesizing aryloxytriazolecarboxylates, which have potential as antiasthmatic agents (Buckle, Outred, & Rockell, 1981).

Fluoroalkylation and Bicyclic Compound Synthesis

  • Studies have shown that 5-fluoroalkylated 1H-1,2,3-triazoles can be synthesized, leading to the creation of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds (Peng & Zhu, 2003).

Application in Peptidomimetics and Biological Compounds

  • The compound is a suitable molecule for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This has been demonstrated through ruthenium-catalyzed cycloaddition reactions (Ferrini et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include exploring its potential biological activity. Given the known activity of many triazole derivatives, this compound could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

5-ethyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYGVJYOSBEGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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